![molecular formula C17H12Cl2N2 B404332 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine CAS No. 64369-14-8](/img/structure/B404332.png)
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine
Overview
Description
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DCP and is a heterocyclic compound with a perimidine core structure. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential use in various laboratory experiments.
Scientific Research Applications
Coordination with Metals
Research has shown that perimidine ligands, which include 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine, exhibit unique coordination behaviors with metals such as rhenium in different oxidation states. These behaviors have been characterized through various spectroscopic and analytical methods, highlighting the potential of these ligands in the development of novel metal complexes with potential applications in catalysis and material science (Booysen et al., 2016).
Photophysical Properties
A study on pyrene-derived perimidine compounds, related to 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine, revealed their aggregation-induced emission properties and potential as aqueous copper ion sensors. These findings open avenues for the development of new materials for sensing and optical applications (Chakraborty et al., 2019).
Reactivity and Stability Analysis
Through Density Functional Theory (DFT) methods, researchers have analyzed the reactivity and stability of 2,3-dihydro-1H-perimidine derivatives. This research provides insights into the molecular characteristics and potential applications of these compounds in medicinal chemistry, given their ability to chelate certain metals (Tiéba et al., 2021).
Synthesis Techniques
Advancements in the synthesis of substituted 2,3-dihydro-1H-perimidines, which include compounds like 2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine, have been reported. This research contributes to the easier and more efficient production of these compounds, which is crucial for their application in various scientific domains (Belmonte et al., 2010).
Biological Activities
Studies have investigated the biological activities of 2,3-dihydro-1H-perimidine derivatives. For example, some derivatives have shown promising results against bacteria like Escherichia coli, indicating potential applications in antibacterial treatments (Salih & Azeez, 2014).
Light-Sensitive Properties
Research into derivatives of 2,3-dihydro-1H-perimidine has shown that they can be sensitive to light, undergoing chemical changes upon exposure. This could be leveraged in photodynamic therapy or the development of light-sensitive materials (Chen et al., 2013).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2/c18-11-7-8-12(13(19)9-11)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,17,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZAHRDWDBISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-perimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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